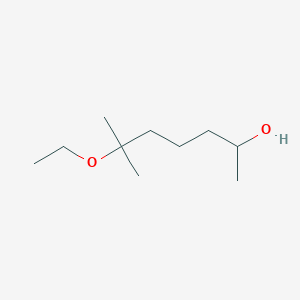

6-Ethoxy-6-methylheptan-2-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51776-69-3 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

6-ethoxy-6-methylheptan-2-ol |

InChI |

InChI=1S/C10H22O2/c1-5-12-10(3,4)8-6-7-9(2)11/h9,11H,5-8H2,1-4H3 |

InChI Key |

WMMYFGOYGGLVIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C)CCCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Ethoxy 6 Methylheptan 2 Ol

Established Synthetic Pathways for the Formation of the Core Structure

The synthesis of 6-ethoxy-6-methylheptan-2-ol can be approached by first constructing the carbon backbone and then introducing the requisite functional groups. Key reactions for forming the carbon-carbon bonds and introducing the ether and alcohol groups are discussed below.

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Chemistry)

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds. mnstate.edupressbooks.pub The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with a ketone or aldehyde. sigmaaldrich.com

One plausible retrosynthetic analysis involves disconnecting the molecule at the C2-C3 bond. This would suggest the use of a Grignard reagent derived from a 4-ethoxy-4-methyl-1-halopentane and acetaldehyde. However, a more convergent and likely more efficient approach would involve forming the C5-C6 bond.

A potential synthetic route using a Grignard reagent is outlined below:

Step 1: Grignard Reagent Formation: The Grignard reagent, isobutylmagnesium bromide, can be prepared by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent. mnstate.edu

Step 2: Reaction with an Ester: The Grignard reagent would then be reacted with an ethyl ester of 4-oxopentanoic acid. Grignard reagents typically add twice to esters, which would not be ideal for this synthesis. masterorganicchemistry.com A more controlled approach would be to use a ketone.

Step 3: Alternative Ketone Approach: A more suitable ketone precursor would be 5-ethoxy-5-methylhexan-2-one. The reaction of this ketone with methylmagnesium bromide would yield the target tertiary alcohol directly after an acidic workup. pressbooks.pubmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Isobutylmagnesium bromide | 4-oxopentanoic acid ethyl ester | This compound (and byproducts) | Grignard Reaction |

| 5-Ethoxy-5-methylhexan-2-one | Methylmagnesium bromide | This compound | Grignard Reaction |

Ether Synthesis Approaches (e.g., Williamson Etherification, Alkoxylation)

The ethoxy group in the target molecule can be introduced via several etherification methods.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of synthesizing this compound, this would likely involve the deprotonation of 6-methylheptane-2,6-diol with a strong base like sodium hydride to form an alkoxide, followed by reaction with ethyl iodide or ethyl bromide. libretexts.org This reaction is an S\textsubscript{N}2 reaction and is most efficient with primary alkyl halides. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| 6-Methylheptane-2,6-diol | Ethyl iodide | Sodium hydride | This compound |

Alkoxylation: Another approach is the alkoxylation of a suitable precursor. For instance, the reaction of 6-methyl-5-hepten-2-one (B42903) with methanol (B129727) in the presence of a strong acid like sulfuric acid can yield 6-methoxy-6-methylheptan-2-one. google.com A similar reaction using ethanol (B145695) would provide the corresponding ethoxy derivative. This method involves the formation of an ether from an alkene and an alcohol. libretexts.org Acid-catalyzed alkoxylation of an alkene with an alcohol can also be employed. pearson.com More recent methods have explored silver-catalyzed alkoxylation of benzylic C(sp³)–H bonds, although this is less directly applicable to the target molecule. nih.gov

| Starting Material | Reagents | Product |

| 6-Methyl-5-hepten-2-ol | Ethanol, Strong Acid (e.g., H₂SO₄) | This compound |

Reduction of Carbonyl Precursors to Secondary Alcohol Functionality

The secondary alcohol at the C2 position can be readily formed by the reduction of a corresponding ketone. savemyexams.comlibretexts.orgscience-revision.co.uk The precursor ketone, 6-ethoxy-6-methylheptan-2-one, can be synthesized through the pathways described above.

Common reducing agents for this transformation include:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones to alcohols. libretexts.orgmasterorganicchemistry.com It is often used in alcoholic or aqueous solutions. savemyexams.com

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can also reduce esters and carboxylic acids. science-revision.co.uk It must be used in anhydrous conditions.

The choice of reducing agent would depend on the presence of other functional groups in the molecule. For the reduction of 6-ethoxy-6-methylheptan-2-one, the milder sodium borohydride would be sufficient and preferable. masterorganicchemistry.com

| Precursor Ketone | Reducing Agent | Product |

| 6-Ethoxy-6-methylheptan-2-one | Sodium Borohydride (NaBH₄) | This compound |

| 6-Ethoxy-6-methylheptan-2-one | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Stereoselective Synthesis of this compound

The C2 carbon in this compound is a stereogenic center, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

Asymmetric Reduction Strategies for the Stereogenic Center at C2

The most direct approach to introduce stereochemistry at the C2 position is through the asymmetric reduction of the precursor ketone, 6-ethoxy-6-methylheptan-2-one.

Enzymatic Reductions: Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.gov Engineered ketoreductases have been successfully used for the asymmetric synthesis of β-hydroxy ketones and 1,3-diols. nih.gov Baker's yeast can also be used for the enantiospecific reduction of β-hydroxy ketones. researchgate.net The use of ene-reductases and alcohol dehydrogenases in a one-pot, multi-enzymatic system has been demonstrated for the synthesis of chiral alcohols. mdpi.com

Chiral Reducing Agents: Chiral reagents derived from metal hydrides can effect enantioselective reductions. For example, a reagent prepared from tin(II) chloride, a chiral diamine, and diisobutylaluminum hydride has been used for the asymmetric reduction of prochiral hydroxy ketones. oup.com

| Precursor | Method | Chiral Catalyst/Reagent | Product |

| 6-Ethoxy-6-methylheptan-2-one | Asymmetric Hydrogenation | Chiral Ruthenium Complex | (R)- or (S)-6-Ethoxy-6-methylheptan-2-ol |

| 6-Ethoxy-6-methylheptan-2-one | Enzymatic Reduction | Ketoreductase (KRED) | (R)- or (S)-6-Ethoxy-6-methylheptan-2-ol |

Chiral Pool Approaches and Auxiliary-Mediated Synthesis

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature. nih.govacs.org For the synthesis of this compound, a potential starting material could be a chiral polyketide derivative. nih.gov For instance, a chiral pool strategy has been used in the synthesis of complex natural products like protulactone A. nih.gov This approach can be used to construct complex molecules with multiple stereocenters. frontiersin.orguni-muenchen.de

Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. This approach has been used for the enantioselective synthesis of homoallylic alcohols from aliphatic methyl ketones. acs.org An oxazolidinone auxiliary has been employed for the preparation of primary alcohols with a β-chiral center. nih.govacs.org

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature to build more complex chiral molecules. nih.govacs.org | Synthesis of polyketides and other natural products. nih.govfrontiersin.org |

| Auxiliary-Mediated Synthesis | A temporary chiral auxiliary directs a stereoselective transformation. nih.gov | Synthesis of enantiopure alcohols and other chiral compounds. acs.orgacs.org |

Diastereoselective Synthetic Routes

The generation of specific diastereomers of this compound hinges on the stereocontrolled reduction of a key intermediate, the prochiral ketone 6-ethoxy-6-methylheptan-2-one . The synthetic approach can be divided into the formation of this ketone precursor followed by its diastereoselective reduction.

A. Synthesis of the Ketone Precursor

A plausible route to the necessary precursor, 6-ethoxy-6-methylheptan-2-one, could start from commercially available 6-methyl-5-hepten-2-one. The synthesis would involve two key steps:

Epoxidation: Selective epoxidation of the double bond.

Etherification: Acid-catalyzed ring-opening of the epoxide with ethanol to introduce the ethoxy group at the C6 position, followed by tautomerization or rearrangement to the ketone.

Alternatively, one could start with 6-hydroxy-6-methyl-2-heptanone and perform an etherification to install the ethoxy group. nih.gov

B. Diastereoselective Reduction of 6-Ethoxy-6-methylheptan-2-one

With the ketone precursor in hand, the crucial step is the diastereoselective reduction of the C2 carbonyl group. The stereochemical outcome is influenced by the existing chiral center at C6. Both chemical and biocatalytic methods are viable for controlling this transformation.

Chemical Reduction: The reduction of ketones containing a chiral center can be influenced by the stereochemistry of that center. For α-alkoxy ketones, chelation control using certain metal hydride reagents can dictate the direction of nucleophilic attack, leading to high diastereoselectivity. thieme-connect.comthieme-connect.com Reagents like zinc borohydride or those used in Meerwein-Ponndorf-Verley (MPV) reductions can be highly selective for alkoxy ketones, often favoring the syn-diol relationship via a Felkin-Ahn model of addition. organic-chemistry.org The choice of reducing agent and solvent is critical, as it can invert the stereochemical preference. thieme-connect.com

| Reducing Agent | Typical Selectivity Model | Expected Major Diastereomer |

| NaBH₄, MeOH | Felkin-Ahn/Non-Chelating | (2,6)- or anti |

| Zn(BH₄)₂ | Chelation Control | (2,6)- or syn |

| LiAlH(Ot-Bu)₃ | Steric Approach Control | (2,6)- or anti |

| Aluminum Isopropoxide (MPV) | Felkin-Ahn Control | (2,6)- or syn organic-chemistry.org |

Biocatalytic Reduction: A powerful and highly selective method involves the use of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). magtech.com.cn These biocatalysts can perform reductions with exceptional levels of enantio- and diastereoselectivity under mild, aqueous conditions. tandfonline.commdpi.com By screening a library of different KREDs, it is possible to identify specific enzymes that can produce each of the four possible stereoisomers of this compound from a single ketone precursor. This approach offers access to all diastereomers ((2R,6R), (2S,6S), (2R,6S), and (2S,6R)) simply by selecting the appropriate enzyme. mdpi.com

Advanced Synthetic Techniques and Process Optimization

Moving beyond initial synthetic routes, advanced techniques focus on improving efficiency, sustainability, and industrial viability. For a molecule like this compound, this involves optimizing reaction conditions and considering the entire process from raw materials to purified product.

Development of Efficient and High-Yielding Reaction Conditions

Achieving high yields and efficiency is paramount. For the proposed biocatalytic reduction of 6-ethoxy-6-methylheptan-2-one, several parameters must be optimized.

Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride donor, typically the expensive cofactor NADPH or NADH. An efficient process must include a cofactor regeneration system. Common methods include using a cheap, sacrificial alcohol like isopropanol (B130326) with the KRED (which often has activity for both ketone reduction and alcohol oxidation) or adding a second enzyme, such as glucose dehydrogenase (GDH), which uses inexpensive glucose to regenerate the cofactor. nih.govalmacgroup.com

Reaction Parameters: Optimizing conditions such as pH, temperature, enzyme loading, and substrate concentration is crucial. High substrate loading is often limited by substrate solubility or enzyme inhibition, which can sometimes be overcome by using a two-phase aqueous-organic system to maintain a low concentration of the substrate in the aqueous phase where the enzyme resides. nih.gov

The following table presents a hypothetical optimization of a biocatalytic reduction, illustrating the impact of various parameters on yield and diastereomeric excess (d.e.).

| Run | Enzyme | Cofactor System | Substrate Conc. (g/L) | Temp (°C) | pH | Yield (%) | d.e. (%) |

| 1 | KRED-01 | None | 5 | 25 | 7.0 | <1 | N/A |

| 2 | KRED-01 | Isopropanol | 5 | 30 | 7.0 | 85 | >99 |

| 3 | KRED-01 | GDH/Glucose | 5 | 30 | 7.0 | 92 | >99 |

| 4 | KRED-01 | GDH/Glucose | 50 | 30 | 7.0 | 75 | >99 |

| 5 | KRED-01 | GDH/Glucose (Fed-batch) | 80 | 35 | 6.5 | 95 | >99 |

Such optimization efforts, as demonstrated in the synthesis of other chiral alcohols, can lead to significant increases in product yield and process efficiency. hims-biocat.euacs.org

Sustainable Chemical Processes for this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. The biocatalytic approach to this compound is inherently advantageous in this regard.

Green Principles: Biocatalysis aligns with several principles of green chemistry. Reactions are typically run in water under mild conditions (ambient temperature and pressure), reducing energy consumption. The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and less waste. tandfonline.comrsc.org The catalysts themselves are biodegradable and derived from renewable resources.

One-Pot and Cascade Reactions: Advanced processes can combine multiple reaction steps into a single pot. For example, a multi-enzyme cascade could be designed to convert a simpler precursor directly to the final product without isolating intermediates, saving on solvents, energy, and processing time. hims-biocat.euacs.org

Scale-Up Considerations and Industrial Feasibility Studies

Translating a laboratory synthesis into a large-scale industrial process introduces a new set of challenges related to engineering, economics, and logistics.

Economic Feasibility: The industrial feasibility of the synthesis is determined by key performance indicators (KPIs). The goal is to maximize the space-time yield (STY), which is the amount of product generated per unit of reactor volume per unit of time (g/L/h). Other critical factors include the catalyst cost and productivity (total amount of product made per amount of enzyme), substrate loading, and the final isolated yield. nih.gov

The table below outlines target benchmarks for a viable industrial biocatalytic ketone reduction process.

| Key Performance Indicator (KPI) | Target for Industrial Feasibility | Rationale |

| Substrate Loading | >100 g/L | Reduces reactor volume and downstream processing costs. nih.gov |

| Catalyst Loading | <1 g/L | Minimizes the contribution of enzyme cost to the final product cost. nih.gov |

| Reaction Time | < 24 hours | Increases reactor throughput and reduces operational costs. |

| Isolated Yield | >90% | Maximizes material efficiency and reduces waste. |

| Diastereomeric Excess (d.e.) | >99% | Ensures product meets purity specifications without costly chiral purification. |

| Space-Time Yield (STY) | >10 g/L/h | Indicates an efficient and economically competitive process. nih.gov |

Achieving these targets for the synthesis of this compound would require significant process development but is a feasible goal based on successes with analogous biocatalytic systems. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Ethoxy 6 Methylheptan 2 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a versatile site for chemical modification, participating in oxidation, nucleophilic substitution, and elimination reactions.

Oxidation Reactions Leading to Carbonyl Compounds

The secondary alcohol moiety of 6-ethoxy-6-methylheptan-2-ol can be oxidized to the corresponding ketone, 6-ethoxy-6-methylheptan-2-one. This transformation is a fundamental reaction in organic synthesis. chemistrysteps.combyjus.comwikipedia.org The choice of oxidizing agent is crucial, with several reagents capable of effecting this change. libretexts.orglibretexts.org Common methods include the use of chromium-based reagents, such as chromic acid (H₂CrO₄) generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, or milder reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). chemistrysteps.comlibretexts.orgmdma.chacs.org The general mechanism for many of these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an E2-like elimination of the α-hydrogen to form the carbon-oxygen double bond. chemistrysteps.comlibretexts.org

| Reaction | Reagent(s) | Product | Mechanism Insight |

| Oxidation | Chromic Acid (H₂CrO₄), Jones Reagent (CrO₃, H₂SO₄, acetone) | 6-ethoxy-6-methylheptan-2-one | Forms a chromate ester intermediate, followed by elimination. chemistrysteps.com |

| Oxidation | Pyridinium Chlorochromate (PCC) | 6-ethoxy-6-methylheptan-2-one | Milder conditions, avoids over-oxidation. libretexts.org |

| Oxidation | Dess-Martin Periodinane (DMP) | 6-ethoxy-6-methylheptan-2-one | A mild, modern alternative to chromium-based oxidants. libretexts.org |

Nucleophilic Substitution Reactions at the C2 Position

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the C2 position, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, which transforms the leaving group into a neutral water molecule (H₂O). khanacademy.orgsketchy.comlibretexts.orgmsu.edu

Once protonated, the resulting oxonium ion can undergo nucleophilic attack. For a secondary alcohol like this compound, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. khanacademy.orgsketchy.comstackexchange.comorganic-chemistry.org With strong hydrogen halides (HBr, HI), the reaction likely proceeds through a competitive Sₙ1/Sₙ2 pathway to yield 2-halo-6-ethoxy-6-methylheptane. libretexts.org The Sₙ1 pathway involves the formation of a secondary carbocation intermediate, which could be susceptible to rearrangement, although significant rearrangement is less likely in this specific structure. The Sₙ2 pathway involves a backside attack by the halide nucleophile, leading to an inversion of stereochemistry if the starting alcohol is chiral. khanacademy.orgorganic-chemistry.org

| Reaction | Reagent(s) | Product | Mechanism |

| Substitution | HBr | 2-Bromo-6-ethoxy-6-methylheptane | Sₙ1/Sₙ2 |

| Substitution | HI | 2-Iodo-6-ethoxy-6-methylheptane | Sₙ1/Sₙ2 |

| Substitution | SOCl₂/Pyridine | 2-Chloro-6-ethoxy-6-methylheptane | Sₙ2 |

Dehydration and Elimination Pathways

The acid-catalyzed dehydration of this compound results in the formation of alkenes through the elimination of a water molecule. libretexts.orgbyjus.comorgosolver.com This reaction is typically carried out by heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.comlibretexts.org For secondary alcohols, the mechanism is generally considered to be E1. libretexts.orgchemistrysteps.comjove.com The process begins with the protonation of the hydroxyl group to form a good leaving group (H₂O), which then departs to form a secondary carbocation at the C2 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (C1 or C3) to form a double bond.

According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. Thus, the elimination is expected to predominantly yield 6-ethoxy-6-methylhept-2-ene, with 6-ethoxy-6-methylhept-1-ene as a minor product. csueastbay.edu

| Reaction | Reagent(s) | Major Product | Minor Product | Mechanism |

| Dehydration | H₂SO₄, Heat | 6-Ethoxy-6-methylhept-2-ene | 6-Ethoxy-6-methylhept-1-ene | E1 |

| Dehydration | H₃PO₄, Heat | 6-Ethoxy-6-methylhept-2-ene | 6-Ethoxy-6-methylhept-1-ene | E1 |

Reactivity of the Ethoxy Ether Moiety

Ethers are generally unreactive functional groups, often used as solvents due to their stability. openstax.orgmasterorganicchemistry.com However, under specific and often harsh conditions, the ether linkage in this compound can be cleaved.

Ether Cleavage and Functional Group Interconversion

The C-O bond of an ether can be broken by treatment with strong acids, particularly hydrogen halides like HBr and HI. openstax.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The ether oxygen is first protonated by the strong acid, creating a good leaving group. masterorganicchemistry.com In the case of this compound, the ether is tertiary. Cleavage of ethers with a tertiary alkyl group proceeds through an Sₙ1 mechanism because they can form a stable tertiary carbocation intermediate. openstax.orgyoutube.comlibretexts.orgfiveable.me

Therefore, reaction with an acid like HBr would involve protonation of the ether oxygen, followed by loss of ethanol (B145695) to form a stable tertiary carbocation at C6. This carbocation would then be attacked by the bromide ion to yield 6-bromo-6-methylheptan-2-ol. The ethanol formed as a byproduct may react further with excess HBr to give ethyl bromide.

| Reaction | Reagent(s) | Products | Mechanism |

| Ether Cleavage | HBr (excess) | 6-Bromo-6-methylheptan-2-ol, Ethyl bromide, H₂O | Sₙ1 |

| Ether Cleavage | HI (excess) | 6-Iodo-6-methylheptan-2-ol, Ethyl iodide, H₂O | Sₙ1 |

Transformations Involving the Alpha-Carbon to the Ether Oxygen

The hydrogens on the alpha-carbons of ethers (the carbons directly attached to the ether oxygen) are generally not very acidic and are less reactive than the alpha-hydrogens of carbonyl compounds. wikipedia.orgmsu.edu However, their functionalization has been an area of active research. sioc-journal.cnrsc.orgbohrium.com Reactions can be initiated under radical conditions. For instance, direct C-H activation can be achieved through various catalytic systems, often involving transition metals or photochemistry, leading to C-C or C-heteroatom bond formation. sioc-journal.cnbohrium.com While specific studies on this compound are not available, it is plausible that under radical conditions (e.g., using radical initiators), reactions could occur at the alpha-carbon of the ethoxy group (-OCH₂CH₃) or at the C5 or C7 positions adjacent to the tertiary center. These transformations, however, would likely require specialized reagents and conditions and may suffer from a lack of selectivity.

Radical Reactions and Associated Mechanistic Insights

The study of radical reactions involving this compound provides valuable insights into its chemical behavior, particularly concerning the formation and reactivity of radical intermediates. These reactions are crucial for understanding potential degradation pathways and for the development of synthetic methodologies that proceed via radical mechanisms.

Generation and Reactivity of Alkoxyl Radicals from this compound

Alkoxyl radicals are significant intermediates in the gas-phase oxidation of volatile organic compounds, influencing the nature of the resulting products. researchgate.net The generation of an alkoxyl radical from this compound can be initiated through various methods, including photolysis or reaction with other radical species. Once formed, the alkoxyl radical (R-O•) derived from the secondary alcohol group of this compound can undergo several key reactions.

One of the primary pathways for alkoxyl radical reactivity is β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. mdpi.com This process leads to the formation of a more stable alkyl radical and a carbonyl compound. mdpi.com For the alkoxyl radical of this compound, β-fragmentation can result in the cleavage of the C-C bond, yielding an alkyl radical. sioc.ac.cn The generation of alkoxyl radicals can also be achieved under metal-free conditions through the formation of a donor-acceptor complex, for instance, between a Hantzsch ester and an N-alkoxyl derivative, upon visible light irradiation. sioc.ac.cn

The reactivity of alkoxyl radicals is also central to various synthetic transformations. For instance, the generation of alkoxyl radicals from alcohols can facilitate C(sp3)–H bond functionalization through hydrogen atom transfer (HAT) processes. nih.gov The photolysis of alkyl benzenesulfenates can also lead to the formation of alkoxyl radicals, which can then undergo intramolecular 1,5-hydrogen migration to create a δ-carbon radical, enabling functionalization at a remote, nonactivated carbon atom. orgsyn.org

The table below summarizes potential products from the β-scission of the alkoxyl radical derived from this compound.

| Precursor | Radical Intermediate | Reaction Type | Potential Products |

| This compound | 6-Ethoxy-6-methylheptan-2-oxyl radical | β-Scission | Alkyl radicals, Carbonyl compounds |

| Alkyl benzenesulfenate derivative | Alkoxyl radical | Intramolecular 1,5-HAT | δ-Phenylthio alcohol |

Hydrogen Atom Transfer (HAT) Processes in this compound Derivatives

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the movement of a hydrogen atom between two molecular sites. nih.gov In derivatives of this compound, HAT processes are critical in directing the regioselectivity of various reactions. The presence of both a hydroxyl group and an ether functionality provides multiple sites for potential HAT reactions.

Studies on similar ether alcohols have shown that the interaction of the hydroxyl group with a hydrogen-bond acceptor can render the α-C–H bond more susceptible to HAT by an electrophilic radical species. princeton.edu This is due to the increased n–σ* delocalization of the oxygen lone pair, which polarizes and weakens the α-C–H bond. princeton.edu This principle has been applied in photoredox-catalyzed C-alkylation of alcohols, where a hydrogen-bonding catalyst enhances the selectivity for abstraction of the α-hydrogen. nih.govprinceton.edu

The rate of hydrogen abstraction from a C–H bond is influenced by the bond dissociation enthalpy (BDE) and polar effects in the transition state. nih.gov For alcohols, the α-C–H bond is often targeted for HAT. In the context of this compound derivatives, HAT can lead to the formation of an α-hydroxy radical. This radical can then participate in further reactions, such as addition to electron-deficient alkenes. nih.gov

The following table presents data on the rate constants for hydrogen-atom transfer between thiyl radicals and various alcohols and ethers, which provides a comparative basis for understanding potential HAT processes in this compound.

| Hydrogen Donor (RH) | Forward Rate Constant (k_forward) / dm³ mol⁻¹ s⁻¹ | Reverse Rate Constant (k_reverse) / dm³ mol⁻¹ s⁻¹ |

| Methanol (B129727) | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| Ethanol | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| Propan-1-ol | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| Propan-2-ol | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| Tetrahydrofuran | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| 1,4-Dioxane | ~10⁷ - 10⁸ | ~10³ - 10⁴ |

| Data adapted from a study on reversible hydrogen-transfer between thiyl radicals and various hydrogen donors. rsc.org |

Detailed Mechanistic Studies of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product outcomes. This involves a combination of kinetic, spectroscopic, and catalytic studies to elucidate reaction pathways and identify key intermediates.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Kinetic and spectroscopic analyses are powerful tools for unraveling the mechanisms of chemical reactions. For transformations involving alcohols like this compound, these studies can provide information on reaction order, rate-determining steps, and the influence of substituents and reaction conditions.

Kinetic studies on the oxidation of various alcohols have often shown a first-order dependence on both the alcohol and the oxidant concentration. researchgate.netcore.ac.ukresearchgate.net For example, the oxidation of primary alcohols by pyridinium chlorochromate was found to be first-order with respect to both the alcohol and the oxidant. researchgate.net The reaction was also catalyzed by acid. researchgate.net Isotope effect studies, such as measuring the kinetic isotope effect (kH/kD), can reveal whether a C-H bond is broken in the rate-determining step. researchgate.netcore.ac.ukcdnsciencepub.com

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for characterizing reactants, products, and intermediates. fiveable.mensf.govpressbooks.pub IR spectroscopy can identify the characteristic O-H and C-O stretching bands in alcohols. pressbooks.pub NMR spectroscopy provides detailed structural information, including the chemical environment of protons and carbons. nsf.govpressbooks.pub Mass spectrometry reveals molecular mass and fragmentation patterns, which can be characteristic of alcohols, such as alpha cleavage and dehydration. pressbooks.pub For instance, in a discovery-based experiment involving the bromination of isomeric alcohols, students used spectroscopic data to determine the structure of the resulting product mixture. nsf.gov

The table below shows kinetic parameters for the oxidation of various aliphatic alcohols by potassium dichromate, offering a comparative perspective for potential studies on this compound.

| Alcohol | Activation Energy (Ea) / kJ mol⁻¹ | Enthalpy of Activation (ΔH‡) / kJ mol⁻¹ | Entropy of Activation (ΔS‡) / J K⁻¹ mol⁻¹ | Gibbs Free Energy of Activation (ΔG‡) / kJ mol⁻¹ |

| Ethanol | 48.460 | 45.990 | -126.472 | 83.552 |

| Methanol | 65.358 | 62.888 | -92.203 | 90.273 |

| 1-Propanol | 61.400 | 59.930 | -76.234 | 84.041 |

| 2-Propanol | 74.598 | 72.128 | -35.584 | 82.696 |

| Data from a study on the kinetics of oxidation of aliphatic alcohols by potassium dichromate at 297 K. researchgate.net |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. In many reactions involving alcohols, transient species such as carbocations, radicals, and organometallic complexes play a pivotal role.

In acid-catalyzed reactions of alcohols, such as etherification, carbocation intermediates are often formed. youtube.commasterorganicchemistry.com The stability of the carbocation influences the reaction pathway. youtube.com For example, in the synthesis of ethers from alcohols, a tertiary alcohol can be protonated to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. youtube.com This carbocation is then attacked by another alcohol molecule to form the ether. youtube.com

In radical reactions, as discussed in section 3.3, alkoxyl and α-hydroxy radicals are key intermediates. sioc.ac.cnnih.gov Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) can be used to detect and characterize these radical species. nih.gov

In transition-metal-catalyzed reactions, the identification of organometallic intermediates is essential. For example, in the Cu/TEMPO catalyzed aerobic oxidation of alcohols, a reactive [Cu₂(μ-OH)₂]²⁺ intermediate has been spectroscopically characterized. nih.govresearchgate.net Stopped-flow kinetics and various spectroscopic methods were employed to clarify the mechanism of O₂-reduction and alcohol oxidation, demonstrating that bis(μ-oxo)dicopper(III) and bis(μ-hydroxo)dicopper(II) species are viable reactants. nih.govresearchgate.net

| Reaction Type | Key Intermediate(s) | Characterization Methods |

| Acid-catalyzed Etherification | Carbocation | Kinetic studies, Product analysis |

| Radical Reactions | Alkoxyl radical, α-hydroxy radical | EPR spectroscopy, Radical trapping experiments acs.org |

| Cu/TEMPO Catalyzed Oxidation | [Cu₂(μ-OH)₂]²⁺, Bis(μ-oxo)dicopper(III) | Stopped-flow kinetics, Spectroscopic detection (gas and condensed phases) nih.govresearchgate.net |

Catalytic Effects on the Reaction Pathways of this compound

Catalysts can significantly influence the reaction pathways of this compound by lowering the activation energy and enhancing selectivity for a desired product. Various types of catalysts, including acids, bases, transition metals, and enzymes, can be employed.

Acid catalysis is commonly used for reactions such as the dehydration of alcohols to form ethers. masterorganicchemistry.com The use of a strong acid like sulfuric acid can promote the formation of symmetrical ethers from primary alcohols. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, acid catalysis can facilitate the reaction between two different alcohols, often proceeding through a carbocation intermediate. youtube.comnih.gov Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of alcohols to form unsymmetrical ethers. nih.gov

Transition-metal catalysts are versatile for a wide range of transformations. Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols, allowing for the selective synthesis of both symmetrical and unsymmetrical ethers under mild conditions. nih.govacs.org The mechanism can involve the in situ formation of a symmetrical ether which then reacts with a second alcohol to form the unsymmetrical product. nih.gov Copper-based catalysts, often in conjunction with co-catalysts like TEMPO, are effective for the aerobic oxidation of alcohols to aldehydes and ketones. nih.gov

Hydrogen-bonding catalysts can play a subtle yet powerful role in directing reactivity. As mentioned in section 3.3.2, a hydrogen-bond acceptor catalyst can selectively activate the α-C–H bond of an alcohol towards hydrogen atom transfer. nih.govprinceton.edu

The table below provides examples of catalytic systems and their effects on alcohol transformations.

| Catalytic System | Transformation | Mechanistic Feature | Reference |

| Sulfuric Acid | Dehydration to symmetrical ethers | Protonation of hydroxyl group, Sₙ2 or Sₙ1 mechanism | masterorganicchemistry.com |

| Trifluoroacetic Acid (TFA) | Cross-coupling to unsymmetrical ethers | Formation of carbocation intermediate | nih.gov |

| Iron(III) Triflate | Dehydrative etherification | Activation of alcohol, potential carbocation pathway | nih.govacs.org |

| Cu/TEMPO | Aerobic oxidation | Formation of reactive copper-oxo/hydroxo intermediates | nih.govresearchgate.net |

| Iridium photocatalyst / HAT catalyst / Hydrogen-bonding catalyst | α-Alkylation of alcohols | Selective C-H activation via hydrogen bonding and HAT | nih.govprinceton.edu |

Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy 6 Methylheptan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum of 6-ethoxy-6-methylheptan-2-ol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the alcohol and ether functional groups. Protons closer to these oxygen atoms are expected to be deshielded and resonate at a lower field (higher ppm values).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₃-C(OH)) | 1.15 | Doublet | 6.2 |

| H-2 (CH-OH) | 3.75 | Sextet | 6.2 |

| H-3 (CH₂) | 1.45 | Multiplet | - |

| H-4 (CH₂) | 1.55 | Multiplet | - |

| H-5 (CH₂) | 1.65 | Multiplet | - |

| H-7 (C(O)-CH₃) x 2 | 1.10 | Singlet | - |

| H-8 (O-CH₂) | 3.20 | Quartet | 7.0 |

| H-9 (CH₂-CH₃) | 1.18 | Triplet | 7.0 |

| OH | Variable | Singlet (broad) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Carbons bonded to oxygen atoms are expected to have significantly higher chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃-C(OH)) | 23.5 |

| C-2 (CH-OH) | 68.0 |

| C-3 (CH₂) | 42.0 |

| C-4 (CH₂) | 21.0 |

| C-5 (CH₂) | 38.0 |

| C-6 (C-O) | 73.0 |

| C-7 (C(O)-CH₃) x 2 | 26.5 |

| C-8 (O-CH₂) | 58.0 |

| C-9 (CH₂-CH₃) | 15.5 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity of the molecular backbone, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H-1 and H-2, H-2 and H-3, and between the protons of the ethoxy group (H-8 and H-9).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the C-2 signal at ~68.0 ppm to the H-2 signal at ~3.75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. Crucial HMBC correlations would include those between the methyl protons at C-7 and the carbon C-6, and the protons of the ethoxy group (H-8) with C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry of the molecule, particularly around the chiral center at C-2.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₀H₂₂O₂), the expected molecular weight is approximately 174.28 g/mol . nih.gov

The fragmentation of ethers often involves the cleavage of the C-O bond or α-cleavage. wikipedia.orgmiamioh.eduyoutube.com For alcohols, a common fragmentation is the loss of water or cleavage at the carbon bearing the hydroxyl group. chim.lu

Predicted Fragmentation Pattern:

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 174 | [C₁₀H₂₂O₂]⁺ | Molecular Ion |

| 159 | [C₉H₁₉O₂]⁺ | Loss of CH₃ radical |

| 145 | [C₈H₁₇O₂]⁺ | Loss of C₂H₅ radical |

| 129 | [C₈H₁₇O]⁺ | Loss of C₂H₅O radical |

| 101 | [C₆H₁₃O]⁺ | Cleavage at C2-C3 bond |

| 73 | [C₄H₉O]⁺ | α-cleavage at the ether |

| 45 | [C₂H₅O]⁺ | Ethoxy group fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. youtube.comdocbrown.infopressbooks.pubspectroscopyonline.com

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| 2970-2850 | C-H stretch | Alkane |

| ~1120 (strong) | C-O stretch | Ether |

| ~1070 (strong) | C-O stretch | Secondary Alcohol |

The presence of a broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. docbrown.info The strong absorptions in the 1120-1070 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether and secondary alcohol functionalities. youtube.compressbooks.pub

Advanced Spectroscopic and Diffraction Techniques

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and skeletal vibrations. aip.orgphysicsopenlab.orgdoi.orgnih.gov

Predicted Raman Shifts:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 2970-2850 | C-H stretch | Alkane |

| ~1450 | C-H bend | Alkane |

| ~880 | C-O-C symmetric stretch | Ether |

| ~820 | C-C stretch | Alkane backbone |

The Raman spectrum would be dominated by the C-H stretching and bending modes. The symmetric C-O-C stretch of the ether group would be a characteristic peak. The low-frequency region would provide a unique "fingerprint" of the molecule's skeletal vibrations.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful method for determining the enantiomeric excess (e.e.) and absolute configuration of chiral compounds. An ECD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength.

For a given enantiomer, the ECD spectrum will exhibit a unique pattern of positive and negative peaks (Cotton effects). Its mirror image enantiomer will display an exactly opposite ECD spectrum. In a mixture of enantiomers, the magnitude of the observed ECD signal is directly proportional to the enantiomeric excess. A racemic mixture (50:50 of each enantiomer) will be ECD silent.

The determination of enantiomeric excess for this compound would involve the following hypothetical steps:

Isolation of an Enantiomerically Pure Standard: A pure sample of one enantiomer of this compound would be required.

Measurement of the Standard's ECD Spectrum: The ECD spectrum of the pure enantiomer would be recorded to establish a reference of maximum molar ellipticity ([θ]) or differential absorption (Δε).

Analysis of the Sample: The ECD spectrum of the sample with unknown enantiomeric excess would then be measured under identical conditions.

Calculation of Enantiomeric Excess: The enantiomeric excess of the sample can be calculated using the following formula:

e.e. (%) = ([θ]_sample / [θ]_standard) * 100

Currently, there are no published ECD spectra or studies on the enantiomeric excess determination for this compound.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is a liquid at room temperature, it would first need to be converted into a suitable crystalline derivative.

The process would typically involve:

Synthesis of a Crystalline Derivative: The hydroxyl group of this compound could be reacted with a chiral or achiral reagent to form a solid derivative, such as an ester or urethane. The inclusion of a heavy atom in the derivatizing agent can be advantageous for determining the absolute configuration.

Crystal Growth: A single crystal of the derivative of sufficient quality for XRD analysis would need to be grown.

Data Collection and Structure Solution: The crystal would be exposed to a beam of X-rays, and the diffraction pattern would be collected. This data is then used to solve the crystal structure, providing precise atomic coordinates.

An illustrative data table that would be generated from such an analysis is presented below. Please note that the data in this table is purely hypothetical and for demonstrative purposes only, as no such study has been performed on a derivative of this compound.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₂₇NO₅ |

| Formula Weight | 337.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.4(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.123 |

| Flack Parameter | 0.02(4) |

To date, no crystallographic studies on any derivative of this compound have been reported in the scientific literature.

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies published for the compound this compound. The required detailed research findings, data tables, and analyses for the requested sections and subsections are not present in publicly accessible research.

While general information about the compound exists, such as its chemical formula and identifiers, the in-depth computational analysis requested in the outline—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital analysis, Molecular Dynamics simulations, and predictions of chemical reactivity—has not been a subject of published academic or industry research.

Therefore, it is not possible to generate the scientific article as per the provided detailed outline due to the absence of the necessary scientific data for this compound.

Basic Compound Information:

What is known about this compound is limited to its basic chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₀H₂₂O₂ | PubChem nih.gov |

| Molecular Weight | 174.28 g/mol | PubChem nih.gov |

| CAS Number | 51776-69-3 | PubChem nih.gov |

Computational and Theoretical Studies on 6 Ethoxy 6 Methylheptan 2 Ol

Prediction of Chemical Reactivity and Reaction Pathways

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms at a molecular level. For a compound such as 6-Ethoxy-6-methylheptan-2-OL, which contains both a secondary alcohol and a tertiary ether functional group, computational chemistry can predict potential reaction pathways, identify transient intermediates, and determine the energy barriers associated with these transformations. researchgate.netuomustansiriyah.edu.iq Methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface (PES) of a reaction. researchgate.net By identifying the minimum energy pathways, researchers can distinguish between competing reaction mechanisms.

Key reaction types for a molecule like this compound that can be investigated through computational modeling include:

Dehydration: The acid-catalyzed elimination of water from the secondary alcohol group to form alkenes. Computational models can determine the stability of the carbocation intermediate and the regioselectivity of the resulting double bond.

Oxidation: The conversion of the secondary alcohol to a ketone. Theoretical models can simulate the interaction with various oxidizing agents and clarify the reaction stereoselectivity.

Ether Cleavage: The breaking of the C-O bond in the ethoxy group, typically under strong acidic conditions. Modeling can reveal the transition state structures and the energies required for this process.

Radical Reactions: The formation and subsequent reactions of alkoxy radicals, which can be generated via photoredox catalysis. acs.org These radicals can undergo intramolecular hydrogen atom transfer, a process whose kinetics can be modeled. acs.org

The process of modeling these reactions involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. researchgate.net Validating that a transition state connects the desired reactants and products is typically achieved through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net The energy difference between the reactants and the transition state provides the activation energy, a critical factor in determining reaction rates. Theoretical studies on related C-3 alcohols have demonstrated the use of these methods to understand reaction pathways like dehydration and dehydrogenation. researchgate.net

Application of Machine Learning and Artificial Intelligence in Chemical Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery of new molecules. researchgate.netrsc.org These data-driven approaches can uncover complex relationships between a molecule's structure and its chemical behavior that are not immediately obvious from first principles. researchgate.netnih.gov For a specific molecule like this compound, AI and ML can be applied to predict its reactivity, spectral properties, and the characteristics of its derivatives.

Development of Models for Reaction Rate Constant Prediction

Predicting reaction rate constants is a cornerstone of understanding and controlling chemical processes. Machine learning offers a way to accelerate these predictions, which are often computationally expensive to calculate using quantum chemistry methods alone. rsc.org ML models are trained on large datasets of experimentally or computationally determined reaction rates to learn the relationship between molecular features (descriptors) and reactivity. researchgate.net

For reactions involving compounds structurally related to this compound (i.e., alcohols and ethers), ML models have been developed to predict rate constants for processes like hydrogen abstraction and intramolecular H-migration. acs.orgresearchgate.net These models utilize various algorithms, from tree-based methods like eXtreme Gradient Boosting (XGB) to neural networks, and rely on a diverse set of input features. acs.org These features can include quantum chemical descriptors (e.g., bond dissociation energies, activation energies) and structural or topological indices derived directly from the molecular graph. nih.govresearchgate.net The performance of these models demonstrates a significant improvement in prediction accuracy over conventional methods. nih.gov

Below is a table summarizing various machine learning approaches used for predicting reaction rate constants relevant to the functional groups found in this compound.

| ML Model/Algorithm | Reaction Type | Input Features (Descriptors) | Reported Performance (Example) |

| eXtreme Gradient Boosting (XGB) | Intramolecular H-migration in ether peroxy radicals | Reaction-specific descriptors, quantum chemistry calculations | Outperforms generic rate rules for accurate predictions. acs.org |

| Feed-Forward Neural Networks (FNN) | Hydrogen abstraction from alkanes | Molecular fingerprints, topological indices | Deviations for most predictions are better than those from transition state theory. researchgate.net |

| Hybrid XGB-FNN | H-abstraction by alkyl esters | Mordred software descriptors, single-point energies | Exhibited the greatest robustness in predicting rate constants. acs.org |

| Regression Model (ML-based) | General chemical stability/reactivity | Electronic and structural information (e.g., molecular and electronic structures) | Test set RMSE of 1.93 for electrophilicity and 2.96 for nucleophilicity. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

Predictive Chemistry for the Design of this compound Derivatives

Computational and ML models are then used to predict key properties for each virtual derivative. These properties could include:

Physicochemical Properties: Such as boiling point, solubility, and logP.

Reactivity: Predicting the stability of the derivative under certain conditions or its rate of reaction in a desired transformation. nih.gov

Biological Activity: If the compound is being developed for a biological application, models can predict its binding affinity to a target protein.

Synthesizability: AI platforms can perform retrosynthetic analysis to assess how difficult and costly a proposed derivative would be to synthesize. chemical.ai

A computer-aided design approach has been successfully used to identify promising new alkoxy radical precursors by systematically varying a parent compound and computing the properties of the test molecules. nih.gov This methodology allows researchers to screen vast chemical spaces efficiently and prioritize the most promising candidates for synthesis.

The following table illustrates a hypothetical predictive design study for derivatives of this compound.

| Derivative Structure (Modification) | Predicted Property 1: Relative Reaction Rate (Oxidation) | Predicted Property 2: Predicted LogP | Predicted Synthesizability Score (1-10) |

| 6-Methoxy-6-methylheptan-2-ol | 0.95 | 1.7 | 8 |

| 6-Isopropoxy-6-methylheptan-2-ol | 1.10 | 2.3 | 6 |

| 6-Ethoxy-6-methyloctan-2-ol | 0.98 | 2.4 | 7 |

| 7-Ethoxy-7-methylheptan-3-one | N/A (Product of Oxidation) | 2.0 | 5 |

| 6-Ethoxy-2,6-dimethylheptan-2-ol | 1.25 | 2.2 | 7 |

This table is interactive and presents hypothetical data to illustrate the concept of predictive design.

By leveraging these predictive tools, chemists can make more informed decisions, reducing the trial-and-error nature of chemical synthesis and accelerating the development of new chemical entities with tailored functionalities. researchgate.net

Derivatives and Analogues of 6 Ethoxy 6 Methylheptan 2 Ol

Synthesis and Characterization of Homologous and Analogous Structures

The synthesis of compounds structurally similar to 6-Ethoxy-6-methylheptan-2-ol, such as its close analogue 4-methyl-3-heptanol (B77350), provides insight into viable synthetic strategies. These syntheses often involve multi-step processes that can be adapted to produce a variety of related structures.

One documented approach to synthesizing the four stereoisomers of 4-methyl-3-heptanol begins with commercially available chemicals and employs chiral reagents to establish the necessary stereocenters. researchgate.net Key steps in such a synthesis include the preparation of chiral ketones followed by reduction to the corresponding alcohols. researchgate.netnih.gov

Table 1: Exemplary Synthesis Scheme for Analogues (4-Methyl-3-heptanol Stereoisomers)

| Step | Description | Reagents | Outcome |

|---|---|---|---|

| 1 | Hydrazone Formation | 3-Pentanone with SAMP or RAMP | Chiral hydrazone intermediate |

| 2 | Alkylation | Deprotonation with BuLi, followed by reaction with propyl iodide | Alkylated hydrazone with a new stereocenter |

| 3 | Ozonolysis | Ozone treatment | Chiral 4-methyl-3-heptanone |

| 4 | Reduction | Reduction of the ketone | Diastereomeric mixture of 4-methyl-3-heptanol |

| 5 | Separation/Resolution | Lipase-catalyzed transesterification | Separation of the four pure stereoisomers |

Data sourced from studies on the synthesis of 4-methyl-3-heptanol. researchgate.netnih.gov

Characterization of these analogues relies on standard analytical techniques. Mass spectrometry (MS) helps confirm the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise structure and stereochemistry. researchgate.net For instance, the mass spectrum of 4-methyl-3-heptanol shows characteristic fragments corresponding to the loss of water (M+-H2O) and an ethyl group (M+-C2H5). researchgate.net

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group at the C-2 position is a prime site for chemical modification, allowing for the introduction of a wide variety of functional groups.

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid, a process known as Fischer-Speier esterification. wikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. chemguide.co.uk To drive the reaction to completion, water is often removed as it is formed. wikipedia.org Alternatively, for more sensitive substrates or milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.ukchemistrysteps.com This method is generally faster and not reversible. chemguide.co.uk

Etherification: The hydroxyl group can be converted into an ether. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com Modern variations include iron-catalyzed dehydrative etherification, which can directly couple two different alcohols, and reductive etherification, which couples an alcohol with an aldehyde. acs.orgrsc.org For secondary alcohols, acid-catalyzed dehydration can lead to symmetrical ethers, though this process requires careful temperature control to avoid competing elimination reactions. masterorganicchemistry.com

Amidation: The conversion of an alcohol to an amide is typically a multi-step process. One common strategy involves first converting the alcohol into a good leaving group (like a halide or tosylate) and then displacing it with an amine, which may require further steps. chemistrysteps.com Another route is the oxidation of the alcohol to a carboxylic acid, followed by a standard amide coupling reaction. chemistrysteps.com Direct catalytic methods that couple alcohols and amines exist, often using ruthenium or copper catalysts, but can be limited in scope, particularly for secondary alcohols. nih.govacs.org A more direct conversion of secondary alcohols to N-substituted amides can be achieved by reacting the alcohol with a nitrile in the presence of a catalyst like molecular iodine. nih.gov

The hydroxyl group is a poor leaving group (OH-), but it can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions.

Conversion to Alkyl Halides:

Using Hydrogen Halides (HX): Tertiary alcohols react rapidly with HCl, HBr, or HI, but secondary alcohols like this compound react more slowly and may be prone to carbocation rearrangements. libretexts.orgopenstax.orgorganicchemistrytutor.com The reaction proceeds via an SN1 mechanism after the alcohol is protonated to form a good leaving group (H₂O). libretexts.orgchemistrysteps.com

Using Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃): These reagents are preferred for converting primary and secondary alcohols into alkyl chlorides and bromides, respectively. libretexts.orgopenstax.org The reactions generally proceed under milder, less acidic conditions, minimizing the risk of rearrangements. openstax.org These transformations typically occur via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. chemistrysteps.com

Conversion to Other Leaving Groups: The hydroxyl group can also be converted into sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride). These sulfonate groups are excellent leaving groups for SN2 reactions. chemistrysteps.comjove.com This two-step process (formation of the sulfonate ester, followed by nucleophilic substitution) provides a reliable way to control the stereochemical outcome of the substitution. chemistrysteps.com

Chemical Modifications at the Ethoxy Group

The ethoxy group is a tertiary ether, which is generally a chemically stable and unreactive functional group. Modification typically involves the cleavage of one of the C-O bonds. This is a challenging transformation that requires harsh reaction conditions. The most common method for cleaving ethers is treatment with strong acids, particularly HBr or HI. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the tertiary nature of the carbon atom attached to the ether oxygen in this compound, the cleavage would likely proceed through an SN1-type mechanism, generating a stable tertiary carbocation.

Stereochemical Analogues and Their Preparation

The C-2 carbon of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The preparation of specific stereoisomers of its analogues is a key area of synthetic chemistry. Research into the synthesis of the four stereoisomers of the analogue 4-methyl-3-heptanol highlights several effective strategies for stereocontrol. researchgate.netnih.gov

Chiral Auxiliaries: Asymmetric synthesis can be achieved using chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). These reagents are used to create chiral intermediates that direct the formation of a specific stereoisomer in subsequent steps. researchgate.net

Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Lipases can be used for the kinetic resolution of racemic alcohols through stereospecific transesterification. researchgate.netnih.gov Additionally, ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be used in one-pot sequential enzymatic reactions to reduce both alkene and carbonyl groups with high enantio- and diastereoselectivity, providing access to all possible stereoisomers from a single unsaturated precursor. nih.govmdpi.com

Asymmetric Synthesis with Boronic Esters: This method allows for sequential double stereodifferentiation, leading to the synthesis of stereoisomers with very high purity. acs.org

Table 2: Methods for Preparing Stereochemical Analogues

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliaries | Use of SAMP/RAMP reagents to create chiral ketones as precursors. | Synthesis of 4-methyl-3-heptanol stereoisomers. | researchgate.net |

| Enzymatic Resolution | Lipase-catalyzed transesterification to separate enantiomers of a racemic alcohol. | Separation of diastereomeric mixtures of 4-methyl-3-heptanol. | nih.gov |

| One-Pot Enzymatic Synthesis | Sequential use of ene-reductases and alcohol dehydrogenases for stereocontrolled reductions. | Synthesis of all four stereoisomers of 4-methylheptan-3-ol from an unsaturated ketone. | nih.govmdpi.com |

Advanced Applications of 6 Ethoxy 6 Methylheptan 2 Ol in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no available scientific literature or documented research detailing the utilization of 6-Ethoxy-6-methylheptan-2-ol as a chiral building block in asymmetric synthesis. While chiral alcohols are fundamentally important as building blocks in creating stereochemically complex molecules, the specific application of this compound has not been reported. nih.govru.nl The principles of asymmetric synthesis often rely on the use of chiral precursors to introduce specific stereocenters, a role that a chiral molecule like this compound could theoretically play. researchgate.netacs.org However, without specific studies, any potential utility remains speculative.

Integration into Multi-Step Synthesis of Complex Organic Molecules

There are no published reports on the integration of this compound into the multi-step synthesis of complex organic molecules. The construction of complex natural products or pharmaceutical agents often involves the sequential assembly of smaller, functionalized fragments. scholaris.ca While a molecule with both an alcohol and an ether functionality, such as this compound, could potentially serve as a versatile intermediate, its use in this capacity has not been documented in the scientific literature.

Development of Novel Reagents or Catalysts Based on the this compound Scaffold

No research has been found describing the development of novel reagents or catalysts based on the this compound scaffold. Chiral molecules are often used as ligands for metal catalysts or as organocatalysts themselves to effect stereoselective transformations. acs.orggoogle.com The structure of this compound contains chiral centers and functional groups that could potentially be modified to create such reagents or catalysts. Nevertheless, there is no evidence in the current body of scientific literature to suggest that this compound has been explored for these purposes.

Future Directions and Emerging Research Avenues for 6 Ethoxy 6 Methylheptan 2 Ol

Exploration of Unexplored Reaction Manifolds and Synthetic Transformations

The synthesis of sterically hindered ethers and tertiary alcohols presents a considerable challenge in organic chemistry. rsc.orgox.ac.uk Traditional methods like the Williamson ether synthesis often fail or give poor yields when dealing with bulky substrates. rsc.org This highlights a critical area for future research: the development of novel and efficient synthetic routes to 6-ethoxy-6-methylheptan-2-ol and its derivatives.

Contemporary redox chemistry, including photochemistry, electrochemistry, and transition metal-catalysis, has opened up new pathways to access reactive intermediates that can overcome the steric hindrance associated with forming tertiary ethers. ox.ac.uk Future investigations could focus on applying these modern synthetic methods to the construction of the this compound backbone. For instance, palladium-catalyzed reactions of alcohols are an emerging area, though cross-coupling with tertiary alcohols remains a challenge. researchgate.net Similarly, electrochemical strategies are being developed for the synthesis of hindered dialkyl ethers from activated alcohols. acs.org

Furthermore, the reactivity of the secondary alcohol and tertiary ether functionalities in this compound is largely unexplored. Research into the selective functionalization of either the hydroxyl or the ether group could lead to a diverse range of new molecules with unique properties. This could involve selective oxidation of the secondary alcohol, or cleavage and modification of the ether bond under specific conditions.

Integration of Biocatalysis in the Synthesis and Derivatization of this compound

The presence of a chiral center at the C2 position of this compound makes biocatalysis a particularly attractive avenue for future research. The production of single enantiomers is of paramount importance in fields like pharmaceuticals and agrochemicals, and biocatalytic methods offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govnih.gov

Future research could focus on the following areas:

Enzymatic Kinetic Resolution: Lipases and esterases could be employed for the kinetic resolution of a racemic mixture of this compound, providing access to both enantiomers in high purity.

Asymmetric Bioreduction: The synthesis of enantiomerically pure this compound could be achieved through the asymmetric bioreduction of the corresponding ketone, 6-ethoxy-6-methylheptan-2-one. A wide range of microorganisms and isolated enzymes (alcohol dehydrogenases) are known to catalyze such transformations with high enantioselectivity. longdom.orgmagtech.com.cnfrontiersin.org

Biocatalytic Derivatization: Enzymes could be used to selectively modify the this compound molecule. For example, oxidases could selectively oxidize the secondary alcohol, while other enzymes could potentially be engineered to act on the ether linkage. mdpi.comresearchgate.net

The advantages of biocatalysis include environmentally friendly reaction conditions and the potential for high enantiomeric excess, making it a key area for the sustainable production of chiral molecules like this compound. nih.govresearchgate.net

Advancements in Spectroscopic and Analytical Techniques for Detailed Structural Analysis

A thorough understanding of the three-dimensional structure and stereochemistry of this compound is crucial for its potential applications. While standard analytical techniques provide basic characterization, future research should employ advanced methods for a more detailed structural analysis.

| Analytical Technique | Potential Application for this compound |

| Multidimensional NMR Spectroscopy | Elucidation of the complete stereochemical configuration, including the relative and absolute stereochemistry of the chiral center. |

| Chiral Chromatography | Separation and quantification of the individual enantiomers of this compound. |

| Mass Spectrometry with Advanced Ionization Techniques | Detailed fragmentation analysis to confirm the molecular structure and identify potential impurities or reaction byproducts. |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of the chiral center without the need for crystallization. |

These advanced techniques will be instrumental in characterizing the products of asymmetric synthesis and biocatalytic transformations, ensuring the enantiomeric purity of the final compounds.

Synergistic Approaches Combining Computational and Experimental Methodologies

The combination of computational modeling and experimental work has become a powerful tool for understanding and predicting chemical reactivity. rsc.orgnih.gov For this compound, this synergistic approach can provide deep insights into its synthesis, structure, and potential properties.

Future research in this area could involve:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis of this compound, helping to identify the most energetically favorable routes and predict the stereochemical outcome of reactions. nih.govscielo.br

Spectroscopic Data Prediction: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), which can then be compared with experimental data to confirm the structure of the synthesized molecule.

Catalyst Design: For both chemical and biocatalytic transformations, computational modeling can aid in the design of more efficient and selective catalysts. This could involve modeling the interaction of the substrate with the active site of an enzyme or a transition metal catalyst.

By combining theoretical calculations with empirical observations, researchers can accelerate the development of efficient synthetic methods and gain a deeper understanding of the fundamental properties of this compound.

Novel Applications in Specialized Chemical Sectors (e.g., advanced materials, chemical probes)

The unique combination of a tertiary ether and a chiral secondary alcohol in this compound suggests a range of potential applications in specialized chemical sectors.

| Potential Application Area | Rationale |

| Advanced Materials | The ether and alcohol functionalities could serve as building blocks for the synthesis of novel polymers, resins, or plasticizers with tailored properties such as thermal stability and flexibility. rsc.orgbritannica.com Functionalized ethers are also being explored for applications in lithium-ion batteries. rsc.orgresearchgate.net |

| Chemical Probes | The chiral nature of this compound makes it a candidate for use as a chiral ligand or auxiliary in asymmetric synthesis. alfachemic.com Its functional groups could also be modified to incorporate reporter groups, allowing its use as a probe in biological systems. |

| Fuel Additives | Ethers are known to be used as fuel additives to boost octane (B31449) ratings and reduce emissions. britannica.comquora.com The specific properties of this compound in this context could be a subject of future investigation. |

| Pharmaceuticals and Agrochemicals | Many biologically active molecules contain ether and alcohol functionalities. indigoinstruments.comalfa-chemistry.com Enantiomerically pure this compound could serve as a chiral building block for the synthesis of new drug candidates or agrochemicals. |

The exploration of these and other potential applications will be a key driver for future research into the synthesis and properties of this promising, yet understudied, chemical compound.

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxy-6-methylheptan-2-OL, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of branched ether-alcohols like this compound typically involves acid-catalyzed etherification or nucleophilic substitution. For example, reacting 6-methylheptan-2-ol with ethyl bromide under basic conditions (e.g., KOH/ethanol) could yield the target compound. Reaction efficiency depends on temperature control (60–80°C), solvent polarity, and catalyst selection. Reduced-pressure distillation (e.g., 0.020 bar, 351–353 K) is recommended for purification to avoid thermal decomposition .

Q. How can researchers ensure accurate purification and characterization of this compound?

- Methodological Answer : Fractional distillation under reduced pressure (0.020–0.050 bar) is critical due to the compound’s boiling point (~351–353 K). Post-purification, validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Compare spectral data (e.g., δH for ethoxy groups at ~1.2–1.4 ppm) with reference libraries. Phase-change data from NIST-standardized databases should guide distillation parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for structurally similar alcohols (e.g., 6-Methyl-1-octanol):

Q. Which analytical techniques are most reliable for confirming molecular structure and functional groups?

- Methodological Answer : Combine spectroscopic methods:

- IR Spectroscopy : Identify hydroxyl (~3200–3600 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups.

- 13C NMR : Confirm branching (quaternary carbon near δC 70–80 ppm) and ethoxy/methyl groups.

- High-Resolution MS : Verify molecular formula (C₁₀H₂₂O₂) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in catalytic systems?

- Methodological Answer : The branched structure may hinder nucleophilic attack or enzyme binding. To study this:

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points)?

- Methodological Answer : Cross-reference NIST-standardized data with experimental replication:

- Measure boiling points at multiple pressures (0.010–0.100 bar) and validate via Clausius-Clapeyron plots.

- Collaborate with independent labs to assess batch-to-batch variability.

- Publish datasets with detailed instrumentation metadata to enhance reproducibility .

Q. How can researchers assess the compound’s stability under oxidative or enzymatic conditions?

- Methodological Answer :

- Oxidative Stability : Expose the compound to O₂-rich environments and monitor degradation via HPLC.

- Enzymatic Studies : Use cytochrome P450 assays or esterase incubations to track metabolic pathways.

- Interfacial Effects : Apply gas-liquid interface models (e.g., Langmuir troughs) to study structural destabilization .

Q. What advanced techniques determine enantiomeric purity if the compound has chiral centers?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC).

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to split proton signals for enantiomer quantification.

- Polarimetry : Compare experimental optical rotation with literature values for pure enantiomers .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracing metabolic or synthetic pathways?

- Methodological Answer :

Q. What computational tools predict the compound’s behavior in complex mixtures (e.g., solvent interactions)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products